4-Bromo-2-fluoro-6-hydroxybenzaldehyde

描述

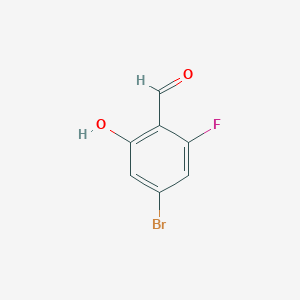

4-Bromo-2-fluoro-6-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol . It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique reactivity and functional group arrangement.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:

Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions to replace a hydrogen atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

化学反应分析

Types of Reactions: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products:

Oxidation: 4-Bromo-2-fluoro-6-hydroxybenzoic acid.

Reduction: 4-Bromo-2-fluoro-6-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

4-Bromo-2-fluoro-6-hydroxybenzaldehyde serves as an important intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of complex molecules, which are crucial in drug discovery and development.

- Modulation of Enzyme Activity : Research indicates that this compound can influence enzyme activities, particularly in pathways related to neurodegenerative diseases. For instance, it has shown potential as a modulator of γ-secretase, an enzyme implicated in Alzheimer’s disease pathology.

- Synthesis of Drug Candidates : The presence of bromine and fluorine atoms can significantly affect the electronic properties of the compound, making it suitable for designing drugs that target specific biological receptors or enzymes. This strategic placement enhances binding affinity and specificity, which are critical for therapeutic efficacy.

Chemical Research Applications

In chemical research, this compound is utilized for its ability to undergo various chemical transformations:

- Synthesis of Derivatives : The compound can be modified to create new derivatives with altered functionalities. This capability is essential for developing new materials or compounds with desired properties.

- Development of Novel Scaffolds : Researchers can use this compound as a scaffold for synthesizing more complex structures, facilitating the exploration of new chemical space in drug development.

作用机制

The mechanism of action of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets, primarily through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

4-Bromo-2-hydroxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Bromo-4-hydroxybenzaldehyde: Has the bromine and hydroxyl groups in different positions, affecting its chemical behavior.

4-Bromo-2-fluorobenzaldehyde: Lacks the hydroxyl group, leading to different reactivity and applications

Uniqueness: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and makes it valuable for targeted chemical syntheses and research applications .

生物活性

4-Bromo-2-fluoro-6-hydroxybenzaldehyde (BFH) is an organic compound with significant biological activity due to its unique structural features, including a bromine atom, a fluorine atom, and a hydroxyl group. This article provides a comprehensive overview of the biological activity of BFH, including its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

Chemical Structure and Properties

BFH has the molecular formula CHBrF O and a molecular weight of approximately 219.01 g/mol. The compound's structure features:

- Bromine (Br) : Positioned para to the aldehyde group.

- Fluorine (F) : Located ortho to the aldehyde group.

- Hydroxyl (OH) : Situated meta to the aldehyde group.

This arrangement contributes to its distinct reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.

BFH plays a crucial role in various biochemical reactions. It has been shown to interact with enzymes and proteins, influencing cellular pathways related to oxidative stress and apoptosis. Notably, BFH can modulate the expression of genes involved in these processes, indicating its potential as a therapeutic agent in conditions characterized by oxidative damage and cell death.

Cellular Effects

The compound exhibits profound effects on different cell types. Research indicates that BFH can:

- Influence cell signaling pathways : It modulates pathways that are critical for cellular homeostasis and response to stress.

- Affect gene expression : BFH alters the transcriptional activity of genes linked to oxidative stress responses and apoptosis.

Table 1: Summary of Cellular Effects of BFH

| Effect Type | Description |

|---|---|

| Cell Signaling | Modulates pathways involved in stress responses |

| Gene Expression | Alters transcription of oxidative stress-related genes |

| Apoptosis | Influences programmed cell death mechanisms |

Molecular Mechanisms

At the molecular level, BFH acts through specific binding interactions with biomolecules. Its ability to form covalent bonds with active site residues of enzymes is a key aspect of its mechanism. This characteristic allows BFH to function as both an enzyme inhibitor and activator depending on the context.

Case Study: γ-Secretase Modulation

One significant application of BFH is its role as a γ-secretase modulator. γ-secretase is an enzyme complex implicated in the pathogenesis of Alzheimer's disease through its involvement in amyloid precursor protein processing. BFH's modulation of this enzyme suggests potential therapeutic applications in neurodegenerative disorders.

Research Applications

BFH is utilized across various scientific fields:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

- Biology : Used in studies of enzyme interactions and as a probe in biochemical assays.

- Medicine : Investigated for therapeutic properties and as an intermediate in drug synthesis.

- Industry : Employed in producing specialty chemicals and materials.

Comparison with Similar Compounds

BFH shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups:

| Compound | Key Differences |

|---|---|

| 4-Bromo-2-hydroxybenzaldehyde | Lacks fluorine, resulting in different reactivity |

| 2-Bromo-4-hydroxybenzaldehyde | Different positioning of bromine and hydroxyl groups |

| 4-Bromo-2-fluorobenzaldehyde | Lacks hydroxyl group, leading to different applications |

The strategic placement of bromine and fluorine atoms enhances BFH's electronic properties, influencing its interaction with biological targets.

属性

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGAOJJHGWGVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856968 | |

| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427438-90-1 | |

| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。